molecular formula C9H4FN B1484444 2-Ethynyl-5-fluorobenzonitrile CAS No. 1378823-86-9

2-Ethynyl-5-fluorobenzonitrile

Cat. No. B1484444
M. Wt: 145.13 g/mol
InChI Key: JTURWWLCNDVDPC-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluorobenzonitrile is a chemical compound with the molecular formula C9H4FN . It has a molecular weight of 145.13 g/mol . It is commonly used in organic chemistry research for the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-5-fluorobenzonitrile consists of a benzene ring with a fluorine atom and a nitrile group attached to it. An ethynyl group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

2-Ethynyl-5-fluorobenzonitrile is a solid at room temperature . It has a density of 1.18±0.1 g/cm3 and a boiling point of 233.6±30.0 °C .

Scientific Research Applications

Synthesis of Radioligands for PET Imaging

2-Ethynyl-5-fluorobenzonitrile is used as a precursor in the synthesis of PET (Positron Emission Tomography) radioligands. For instance, its derivative 3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile is employed in the production of the PET radioligand [18F]SP203. This improved synthesis approach offers a more efficient route for creating valuable imaging agents in medical diagnostics (Gopinathan et al., 2009).

Halodeboronation of Aryl Boronic Acids

Another application involves the scaleable synthesis of 2-bromo-3-fluorobenzonitrile, achieved via the bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This process is part of a broader study on the halodeboronation of aryl boronic acids, demonstrating the transformation's generality (Szumigala et al., 2004).

Energetic and Structural Studies

In-depth energetic and structural studies have been conducted on monofluorobenzonitriles, including 2-Ethynyl-5-fluorobenzonitrile. These studies involve determining standard molar enthalpies of formation, vapor-pressure studies, and computational evaluation of gas-phase enthalpies, basicities, and electronic properties. Such research enhances understanding of these compounds' chemical behaviors (Silva et al., 2012).

Synthesis of Pharmaceutical Intermediates

2-Ethynyl-5-fluorobenzonitrile is also involved in synthesizing pharmaceutical intermediates. An example is the synthesis of 2,4-dibromo-5-fluorobenzonitrile, used in creating intermediates for fluoroquinolones, a class of antibiotics (Qiong et al., 1998).

Chemical Fixation of Carbon Dioxide

This compound finds application in environmental chemistry, such as in the efficient chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. Such processes are vital in exploring sustainable methods to utilize and reduce atmospheric carbon dioxide (Kimura et al., 2012).

Safety And Hazards

2-Ethynyl-5-fluorobenzonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a cool, well-ventilated place away from heat, sparks, and flame .

properties

IUPAC Name

2-ethynyl-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTURWWLCNDVDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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